N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide
Overview
Description
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide: is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of copper(I) iodide and sodium iodide in an inert atmosphere, such as argon, to facilitate the iodination reaction . The reaction is carried out in 1,4-dioxane at elevated temperatures (around 110°C) for an extended period (approximately 18 hours) to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the pyridine ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison: N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to its specific structural features, such as the presence of the propionamide group and the iodine atom on the pyridine ring. This uniqueness can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVMIAULAFHJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589290 | |
Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470463-36-6 | |
Record name | N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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